molecular formula C26H18N4O6 B12471510 N,N'-bis(3-nitrophenyl)biphenyl-2,5-dicarboxamide

N,N'-bis(3-nitrophenyl)biphenyl-2,5-dicarboxamide

Katalognummer: B12471510
Molekulargewicht: 482.4 g/mol
InChI-Schlüssel: BAUFZMKZCRYRIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N2,N5-BIS(3-NITROPHENYL)-[1,1’-BIPHENYL]-2,5-DICARBOXAMIDE is a complex organic compound characterized by its biphenyl core structure with nitrophenyl and carboxamide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2,N5-BIS(3-NITROPHENYL)-[1,1’-BIPHENYL]-2,5-DICARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of 3-nitroaniline with 1,1’-biphenyl-2,5-dicarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N2,N5-BIS(3-NITROPHENYL)-[1,1’-BIPHENYL]-2,5-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while oxidation can produce nitroso derivatives.

Wissenschaftliche Forschungsanwendungen

N2,N5-BIS(3-NITROPHENYL)-[1,1’-BIPHENYL]-2,5-DICARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of N2,N5-BIS(3-NITROPHENYL)-[1,1’-BIPHENYL]-2,5-DICARBOXAMIDE involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the biphenyl core provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N’-Bis(3-nitrophenyl)urea: Similar in structure but with a urea linkage instead of a biphenyl core.

    3,3’-Dinitrobiphenyl: Lacks the carboxamide groups but shares the biphenyl and nitrophenyl components.

    N,N’-Bis(3-nitrophenyl)terephthalamide: Contains a terephthalic acid core instead of a biphenyl core.

Uniqueness

N2,N5-BIS(3-NITROPHENYL)-[1,1’-BIPHENYL]-2,5-DICARBOXAMIDE is unique due to its combination of nitrophenyl and carboxamide groups attached to a biphenyl core. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C26H18N4O6

Molekulargewicht

482.4 g/mol

IUPAC-Name

1-N,4-N-bis(3-nitrophenyl)-2-phenylbenzene-1,4-dicarboxamide

InChI

InChI=1S/C26H18N4O6/c31-25(27-19-8-4-10-21(15-19)29(33)34)18-12-13-23(24(14-18)17-6-2-1-3-7-17)26(32)28-20-9-5-11-22(16-20)30(35)36/h1-16H,(H,27,31)(H,28,32)

InChI-Schlüssel

BAUFZMKZCRYRIK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC(=CC=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.